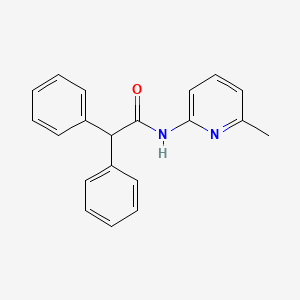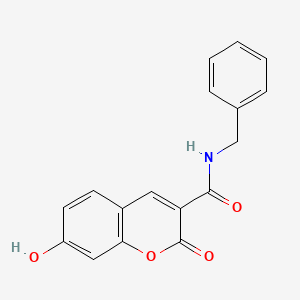![molecular formula C16H12ClF2NO B5912349 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)
1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. The chemical structure of Diflunisal is similar to that of aspirin, but it has a longer half-life and a slower onset of action.
Wirkmechanismus
1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. There are two isoforms of COX, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for the production of prostaglandins that maintain normal physiological functions, such as protecting the stomach lining and regulating blood flow to the kidneys. COX-2 is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation. This compound inhibits both COX-1 and COX-2, but it has a higher affinity for COX-1.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. It has been shown to reduce pain and inflammation in various animal models of arthritis and inflammation. This compound has also been found to reduce fever in animal models of fever. In addition, this compound has been shown to inhibit platelet aggregation and reduce the risk of thrombosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has several advantages for lab experiments, including its well-established mechanism of action and its availability as a commercial drug. It is also relatively inexpensive and has a long half-life, which makes it suitable for long-term studies. However, this compound has some limitations, such as its potential toxicity and its non-specific effects on other enzymes and signaling pathways. In addition, this compound may not be suitable for studying specific isoforms of COX, due to its non-selective inhibition of both COX-1 and COX-2.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one, including its potential use in the prevention and treatment of cardiovascular diseases, such as thrombosis, atherosclerosis, and stroke. This compound has been shown to reduce the risk of thrombosis in animal models, and it may have similar effects in humans. In addition, this compound may have neuroprotective effects, due to its ability to inhibit inflammation and oxidative stress in the brain. Further studies are needed to investigate the potential therapeutic uses of this compound in these areas.
Synthesemethoden
1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one can be synthesized by reacting 4-chlorobenzaldehyde with 2,4-difluoroaniline in the presence of a base and a catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been found to have antipyretic effects, which means that it can reduce fever. In addition, this compound has been shown to have antiplatelet effects, which means that it can inhibit blood clotting.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,4-difluoroanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO/c1-10(20-15-7-6-13(18)9-14(15)19)8-16(21)11-2-4-12(17)5-3-11/h2-9,20H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTTWXCQUYKEIN-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5912282.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912287.png)
![3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912289.png)
![4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5912291.png)
![methyl 5-(methoxymethyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5912297.png)


![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)

![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)

![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912375.png)